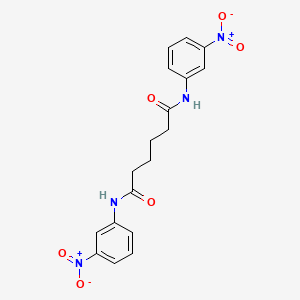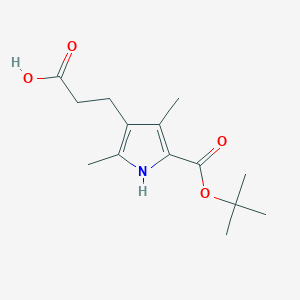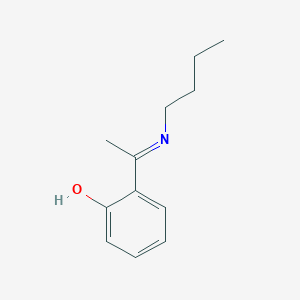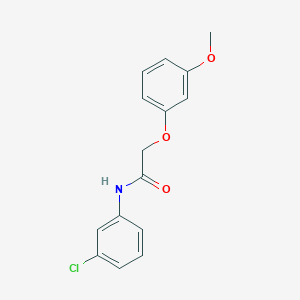
4'-(Dimethylamino)hexahydrophthalanilic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(Dimethylamino)hexahydrophthalanilic acid is a unique organic compound with the molecular formula C16H22N2O3 and a molecular weight of 290.365 g/mol . This compound is known for its distinctive chemical structure, which includes a dimethylamino group attached to a hexahydrophthalanilic acid backbone. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Dimethylamino)hexahydrophthalanilic acid typically involves multiple steps, starting with the preparation of the hexahydrophthalanilic acid core. This core is then functionalized with a dimethylamino group through a series of chemical reactions. Common reagents used in these reactions include dimethylamine and various catalysts to facilitate the attachment of the dimethylamino group .
Industrial Production Methods
Industrial production of 4’-(Dimethylamino)hexahydrophthalanilic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline production .
Análisis De Reacciones Químicas
Types of Reactions
4’-(Dimethylamino)hexahydrophthalanilic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
4’-(Dimethylamino)hexahydrophthalanilic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research into its potential therapeutic applications, including its effects on cellular pathways and potential as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4’-(Dimethylamino)hexahydrophthalanilic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity, allowing it to interact with various biological molecules. These interactions can modulate enzyme activities, protein functions, and cellular pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Dimethylaminobenzoic acid: Similar in structure but with a benzoic acid core instead of hexahydrophthalanilic acid.
4-Dimethylaminopyridine: Contains a pyridine ring with a dimethylamino group, used as a catalyst in organic synthesis.
Uniqueness
4’-(Dimethylamino)hexahydrophthalanilic acid is unique due to its hexahydrophthalanilic acid backbone, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable in specific research applications where its particular reactivity and interactions are required .
Propiedades
Número CAS |
200130-55-8 |
|---|---|
Fórmula molecular |
C16H22N2O3 |
Peso molecular |
290.36 g/mol |
Nombre IUPAC |
2-[[4-(dimethylamino)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H22N2O3/c1-18(2)12-9-7-11(8-10-12)17-15(19)13-5-3-4-6-14(13)16(20)21/h7-10,13-14H,3-6H2,1-2H3,(H,17,19)(H,20,21) |
Clave InChI |
XUYRYBKSIKYJMV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,21-dioxapentacyclo[11.8.0.01,10.03,8.015,20]henicosa-3,5,7,9,13,15,17,19-octaene](/img/structure/B11950395.png)


![tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene](/img/structure/B11950411.png)



![S-[4-(acetylamino)-3-nitrophenyl] ethanethioate](/img/structure/B11950448.png)
